molecular formula C13H10F3NO3S B8700306 2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B8700306
M. Wt: 317.29 g/mol
InChI Key: AHNXNNWGZMVYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H10F3NO3S and its molecular weight is 317.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10F3NO3S

Molecular Weight

317.29 g/mol

IUPAC Name

ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO3S/c1-2-19-12(18)10-7-21-11(17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3

InChI Key

AHNXNNWGZMVYLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (100 mg, 0.424 mmole), 4-(trifluoromethoxy)phenylboronic acid (113 mg, 0.551 mmole), CsF (129 mg, 0.847 mmole), and bis(tri-t-butylphosphine)palladium(0) (22 mg, 0.043 mmole) were combined in a screw cap vial. To this was added 1,4-dioxane (2 mL). N2 was bubbled through the mixture for 10 seconds. The vial was capped then heated to 100° C. After 6 hr the mixture was cooled to RT, diluted with EtOAc, filtered through a pad of Celite washing with EtOAc, and concentrated. Flash column chromatography (Biotage-SNAP-25 g SiO2, 0-15% EtOAc/hexanes) gave ethyl 2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylate (71 mg, 53%) as a pale orange solid. 1H NMR (399 MHz, CDCl3): δ 8.18 (s, 1 H); 8.07-8.03 (m, 2 H); 7.30 (d, J=8.4 Hz, 2 H); 4.46 (q, J=7.1 Hz, 2 H); 1.44 (t, J=7.1 Hz, 3 H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
129 mg
Type
reactant
Reaction Step Three
Quantity
22 mg
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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